molecular formula C9H7Cl3O3 B7795166 3-(2,4,5-Trichlorophenoxy)propanoic acid CAS No. 29990-39-4

3-(2,4,5-Trichlorophenoxy)propanoic acid

Cat. No.: B7795166
CAS No.: 29990-39-4
M. Wt: 269.5 g/mol
InChI Key: TZMWJEKNHBCUKP-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator, known for its ability to mimic the plant hormone auxin, leading to uncontrolled growth in plants . This compound is also referred to as fenoprop or silvex in various contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,5-trichlorophenol with 3-chloropropanoic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3-chloropropanoic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like benzene or ligroine to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various phenoxy derivatives .

Scientific Research Applications

3-(2,4,5-Trichlorophenoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propanoic acid involves mimicking the plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth by binding to auxin receptors, leading to abnormal cell elongation and division . This uncontrolled growth ultimately results in the death of the plant.

Comparison with Similar Compounds

3-(2,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which includes a propanoic acid side chain. This structural feature contributes to its distinct biological activity and makes it a valuable compound in both agricultural and scientific research .

Properties

IUPAC Name

3-(2,4,5-trichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWJEKNHBCUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952404
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-53-6, 29990-39-4
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2,4,5-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, (2,4,5-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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